(2E,6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoic acid
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Overview
Description
(2E,6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoic acid is a member of the juvenile hormone family of compounds, which are sesquiterpenoid hormones primarily found in insects. These hormones play a crucial role in regulating various physiological processes such as development, reproduction, and behavior. This compound is specifically obtained by the formal hydrolysis of the methyl ester group of juvenile hormone III.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of juvenile hormone III acid typically involves the hydrolysis of juvenile hormone III. This process can be achieved through the use of basic or acidic conditions. For instance, the hydrolysis can be carried out using sodium hydroxide or hydrochloric acid under controlled temperatures and reaction times .
Industrial Production Methods: Industrial production of juvenile hormone III acid involves large-scale hydrolysis of juvenile hormone III using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: (2E,6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives of juvenile hormone III acid.
Scientific Research Applications
(2E,6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various derivatives for studying chemical properties and reactions.
Biology: Plays a significant role in insect physiology, particularly in regulating development and reproduction.
Industry: Used in the formulation of insecticides and other pest control products
Mechanism of Action
(2E,6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoic acid exerts its effects by interacting with specific receptors in the target organism. The hormone binds to juvenile hormone receptors, which then activate or repress the transcription of target genes involved in development, reproduction, and other physiological processes. The molecular targets include juvenile hormone acid methyltransferase and P450 epoxidase, which are crucial in the biosynthesis and regulation of juvenile hormones .
Comparison with Similar Compounds
- Juvenile hormone I
- Juvenile hormone II
- Juvenile hormone III bisepoxide
- Juvenile hormone III skipped bisepoxide
Comparison: (2E,6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoic acid is unique due to its specific structure and the presence of an epoxide group, which distinguishes it from other juvenile hormones. This structural difference results in distinct biological activities and regulatory roles in insect physiology. For instance, juvenile hormone III bisepoxide has an additional epoxide group, which alters its interaction with receptors and enzymes compared to juvenile hormone III acid .
This compound’s unique properties and diverse applications make it a valuable compound in scientific research and industrial applications. Its role in regulating insect development and reproduction highlights its potential in developing novel pest control strategies and understanding insect physiology.
Properties
Molecular Formula |
C15H24O3 |
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Molecular Weight |
252.35 g/mol |
IUPAC Name |
(2E,6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoic acid |
InChI |
InChI=1S/C15H24O3/c1-11(8-9-13-15(3,4)18-13)6-5-7-12(2)10-14(16)17/h6,10,13H,5,7-9H2,1-4H3,(H,16,17)/b11-6+,12-10+/t13-/m1/s1 |
InChI Key |
DIAZNFMKLJLDNM-AQAKBEBOSA-N |
Isomeric SMILES |
C/C(=C\CC/C(=C/C(=O)O)/C)/CC[C@@H]1C(O1)(C)C |
Canonical SMILES |
CC(=CCCC(=CC(=O)O)C)CCC1C(O1)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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